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Compound of Interest

5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE

Cat. No.: B044829

Compound Name:

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE (also known by its synonyms [2,3'-
bipyridin]-6'(1'H)-one and 5-(pyridin-2-yl)-2(1H)-pyridone) is a heterocyclic compound of
significant interest to the pharmaceutical and medicinal chemistry communities. Its core
structure represents a critical nexus in the synthesis of advanced neurological therapeutics.
The primary driver for its importance is its role as a key intermediate in the production of
Perampanel (Fycompa®), a first-in-class, non-competitive a-amino-3-hydroxy-5-methyl-4-
isoxazolepropionic acid (AMPA) receptor antagonist.[1][2][3]

Dysfunction of the glutamatergic system, particularly over-activity of AMPA receptors, is
implicated in the pathophysiology of epilepsy and other neurological disorders.[1][4]
Perampanel's uniqgue mechanism of action offers a valuable therapeutic option for managing
partial-onset seizures.[2][4] Consequently, a thorough understanding of the synthesis and
characterization of its precursors, such as 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE, is
essential for researchers and professionals in drug development and process chemistry.

This guide provides a comprehensive overview of the essential characterization data for this
pivotal molecule, grounded in authoritative sources. We will delve into its synthesis,
physicochemical properties, and the expected spectroscopic signatures that confirm its identity
and purity, providing a framework for its reliable use in a research and development setting.
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Molecular Structure and Physicochemical

Properties

The foundational data for 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE provides the baseline
for all subsequent analytical characterization. The molecule consists of a pyridin-2-one ring
linked at the 5-position to a pyridine ring at its 2-position. This bipyridyl structure is fundamental
to its function as a scaffold for more complex AMPA receptor antagonists.

Diagram: Chemical Structure and Atom Numbering

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE

- NI1-H

/ \
M =

ce -» C5 —» C4 » C3 C3

C4

Click to download full resolution via product page
Caption: Structure of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE with [IUPAC numbering.

The key physicochemical properties are summarized in the table below, compiled from supplier

data and chemical databases.
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Property Value Source(s)
CAS Number 381233-78-9 [5]
Molecular Formula C10HsN20 [5]
Molecular Weight 172.18 g/mol [5]
Appearance White to off-white solid

Melting Point 71-75 °C

Predicted Boiling Point 434.3+45.0 °C

Predicted Density 1.221 + 0.06 g/cm?3

Slightly soluble in Chloroform,

Solubilit
Y DMSO, Methanol

Synthesis and Purification

The synthesis of 5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is prominently featured in the
drug discovery literature leading to Perampanel.[1] One of the most authoritative methods
involves the demethylation of a methoxy-substituted precursor, which itself is formed through a
palladium-catalyzed cross-coupling reaction. This approach provides a reliable and scalable
route to the target compound.

Diagram: Synthesis Workflow
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6'-methoxy-2,3'-bipyridine 48% HBr (aq)

Demethylation

Aqueous Workup &
Purification

5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE

Click to download full resolution via product page

Caption: Key step in the synthesis of the title compound via demethylation.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from the procedures outlined in the primary discovery literature for

Perampanel.[1] The causality for this choice rests on its proven efficacy in producing the key

intermediate for subsequent synthetic steps. The use of hydrobromic acid is a standard and

robust method for the cleavage of aryl methyl ethers.

Materials:

6'-methoxy-2,3'-bipyridine

48% aqueous hydrobromic acid (HBr)

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Dichloromethane (DCM) or Ethyl Acetate

Anhydrous sodium sulfate (NazSO4) or magnesium sulfate (MgSOa)
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Round-bottom flask with reflux condenser

Magnetic stirrer and heating mantle

Separatory funnel

Rotary evaporator

Step-by-Step Procedure:

Reaction Setup: To a solution of 6'-methoxy-2,3'-bipyridine in a suitable solvent (or neat), add
48% aqueous HBr.

Heating: Heat the mixture to reflux (typically around 125°C) and maintain for several hours
(e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or
High-Performance Liquid Chromatography (HPLC).

Cooling and Neutralization: After completion, cool the reaction mixture to room temperature
and then further in an ice bath. Carefully neutralize the mixture by the slow addition of a
saturated aqueous NaHCOs solution until effervescence ceases and the pH is neutral to
slightly basic.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous
phase multiple times with an organic solvent such as dichloromethane or ethyl acetate.

Drying and Concentration: Combine the organic extracts and dry over an anhydrous drying
agent (e.g., Na2S0a). Filter off the drying agent and concentrate the filtrate under reduced
pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system or by column chromatography on silica gel to yield the pure 5-(2-
PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE.

Spectroscopic and Analytical Characterization

The definitive characterization of the synthesized molecule relies on a suite of spectroscopic

techniques. The following sections describe the expected outcomes from these analyses based

on the known structure. The primary reference containing the full experimental data is the 2012
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Journal of Medicinal Chemistry article by Hibi et al., which details the discovery of Perampanel.

[1]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR is the most powerful tool for confirming the molecular structure. The spectrum is
expected to show distinct signals for each of the non-equivalent protons on the two aromatic
rings. The pyridinone ring protons are typically influenced by the electron-withdrawing carbonyl
group and the nitrogen heteroatom, while the pyridine ring protons will show their characteristic
chemical shifts.

Expected *H NMR Signals (in CDCIs or DMSO-de):

o Pyridinone NH: A broad singlet, typically downfield (> 10 ppm), corresponding to the N1-H
proton. Its broadness is due to quadrupole broadening and potential solvent exchange.

» Aromatic Protons: A total of 7 protons in the aromatic region (approx. 6.5-8.7 ppm).

o Pyridine Ring (4H): One proton adjacent to the nitrogen (H6") will be the most downfield.
The remaining three protons (H3', H4', H5') will appear as a complex multiplet or distinct
doublets and triplets, consistent with a 2-substituted pyridine.

o Pyridinone Ring (3H): Three protons (H3, H4, H6) will show characteristic coupling
patterns (e.g., doublets, doublet of doublets) reflecting their positions relative to each other
and the nitrogen atom.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR provides crucial information about the carbon skeleton of the molecule. Ten distinct
signals are expected in the aromatic/olefinic region, plus the characteristic signal for the
carbonyl carbon.

Expected 13C NMR Signals (in CDClsz or DMSO-ds):

e Carbonyl Carbon (C2): A signal in the downfield region, typically >160 ppm, characteristic of
a pyridone carbonyl.
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e Aromatic Carbons (10 C): Ten signals in the range of approximately 105-155 ppm. The
carbons directly attached to nitrogen atoms (C6, C2', C6') will be shifted downfield. The
carbon atom linking the two rings (C5) and the carbon it is attached to (C2') are also key
diagnostic signals. Standard chemical shifts for pyridine are approximately 150 ppm (C2/C6),
124 ppm (C3/C5), and 136 ppm (C4).[6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation information to
further support the structure.

Expected Mass Spectrum Data:

e Molecular lon Peak (M*): For an exact mass measurement (HRMS-ESI), the protonated
molecule [M+H]* should be observed at m/z 173.0715, corresponding to the formula
C10H9N20,

» Nominal Mass: In a standard electron ionization (El) or electrospray ionization (ESI)
spectrum, a prominent peak at m/z 172 (for the molecular ion M*") or 173 (for [M+H]*) is
expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum provides a distinct fingerprint for the compound.

Expected IR Absorption Bands (KBr Pellet or ATR):

e N-H Stretch: A broad absorption band in the region of 3100-3400 cm~! corresponding to the
N-H bond of the pyridinone ring.

e C=0 Stretch: A strong, sharp absorption band around 1640-1680 cm~! for the amide
carbonyl group in the pyridone ring.

e C=C and C=N Stretches: Multiple sharp bands in the 1400-1610 cm~1 region, characteristic
of the aromatic ring stretching vibrations of both the pyridine and pyridinone rings.
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e C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will
appear in the fingerprint region below 900 cm~1.

Crystallographic Data

As of the latest review of the Cambridge Crystallographic Data Centre (CCDC) and other public
databases, a single-crystal X-ray diffraction structure for 5-(2-PYRIDYL)-1,2-
DIHYDROPYRIDIN-2-ONE has not been publicly deposited. Obtaining such a structure would
provide unequivocal confirmation of its solid-state conformation and packing, which could be
valuable for formulation and solid-state chemistry studies.

Conclusion

5-(2-PYRIDYL)-1,2-DIHYDROPYRIDIN-2-ONE is a molecule of high strategic value in
medicinal chemistry, serving as a cornerstone for the synthesis of the antiepileptic drug
Perampanel. Its characterization is straightforward using standard analytical techniques. A
combination of 1H and 13C NMR spectroscopy provides unambiguous structural confirmation,
while mass spectrometry verifies the molecular weight, and IR spectroscopy confirms the
presence of key functional groups. The synthesis is robust and well-documented in primary
scientific literature, ensuring that researchers in drug discovery and development can produce
and validate this critical intermediate with a high degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.tandfonline.com/doi/full/10.1517/17460441.2014.891580
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZQ94VE434
https://testbook.com/question-answer/the-correct-match-of13c-nmr-chemical-shift-v--63b585e73cc884d3ea7985b0
https://m.chemicalbook.com/SpectrumEN_110-86-1_13CNMR.htm
https://www.benchchem.com/product/b044829#5-2-pyridyl-1-2-dihydropyridin-2-one-characterization-data
https://www.benchchem.com/product/b044829#5-2-pyridyl-1-2-dihydropyridin-2-one-characterization-data
https://www.benchchem.com/product/b044829#5-2-pyridyl-1-2-dihydropyridin-2-one-characterization-data
https://www.benchchem.com/product/b044829#5-2-pyridyl-1-2-dihydropyridin-2-one-characterization-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044829?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

